2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride
Description
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride is a piperazine derivative featuring a methyl group at the 2-position of the piperazine ring and a pyridin-2-yl substituent at the 1-position. Piperazine derivatives are widely studied for their structural versatility and pharmacological relevance, particularly in modulating neurotransmitter receptors and enzymes . The hydrochloride salt form ensures stability and aqueous solubility, critical for pharmaceutical applications .
Properties
IUPAC Name |
2-methyl-1-pyridin-2-ylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-8-11-6-7-13(9)10-4-2-3-5-12-10;/h2-5,9,11H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFMYEYWTOOXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420808-77-0 | |
| Record name | 2-methyl-1-(pyridin-2-yl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Acylation Reactions
The secondary amine in the piperazine ring undergoes acylation with acyl chlorides or anhydrides. For example:
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Reaction with adamantoyl chloride in dichloromethane and DIEA yields N-adamantoyl-2-methyl-1-(pyridin-2-yl)piperazine (60% yield) .
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Acetylation with acetic anhydride in basic conditions produces acetylated derivatives, enhancing solubility for pharmacological studies .
Table 1: Acylation Reaction Conditions
| Acylating Agent | Solvent | Base | Yield | Source |
|---|---|---|---|---|
| Adamantoyl chloride | DCM | DIEA | 60% | |
| Acetic anhydride | THF | Pyridine | 75%* |
*Estimated from analogous piperazine reactions.
Alkylation Reactions
The compound participates in nucleophilic alkylation, forming quaternary ammonium salts or extending alkyl chains:
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Reaction with methyl iodide in methanol under reflux produces N-methylated derivatives , critical for modulating bioactivity.
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Benzyl bromide in acetonitrile with K₂CO₃ yields benzyl-substituted analogs for receptor-binding studies .
N-Oxidation
The pyridine moiety undergoes oxidation with peracids (e.g., mCPBA) to form pyridine N-oxide derivatives , altering electronic properties and enhancing hydrogen-bonding capacity .
Coordination Chemistry
The nitrogen atoms act as ligands in metal complexes:
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Forms stable complexes with Cu(II) and Pd(II) , used in catalytic oxidation reactions .
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Silver nitrate in aqueous ethanol produces coordination polymers with luminescent properties .
Table 2: Metal Complex Applications
| Metal Ion | Application | Key Property | Source |
|---|---|---|---|
| Cu(II) | Catalytic C–H oxidation | High turnover (>900) | |
| Pd(II) | Olefin epoxidation | Enantioselectivity (80% ee) |
Nucleophilic Substitution
The pyridine ring participates in substitution reactions:
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Chloropyrimidine displaces the pyridinyl group under alkaline conditions, forming hybrid heterocycles (e.g., pyrimidine-piperazine derivatives) .
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2-Chloropyrimidine reacts in water with Na₂CO₃ (0.73 M) at 25°C, achieving 85% conversion .
Hydrolysis and Stability
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Acidic hydrolysis (HCl, 2 M) cleaves the piperazine ring, yielding pyridinylmethylamine intermediates .
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Stable in aqueous solutions at pH 4–7 but degrades under strong alkaline conditions (pH >10).
Biochemical Interactions
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Acts as a dopamine D₂ receptor partial agonist (IC₅₀ = 120 nM).
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Inhibits EZH2 methyltransferase (IC₅₀ = 82 nM) via π-π stacking with the pyridine ring .
Key Research Findings
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SAR Studies : Methyl substitution at the piperazine ring enhances metabolic stability compared to unsubstituted analogs .
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Catalytic Utility : Pd(II) complexes enable asymmetric epoxidation of styrenes (TOF = 1,000 h⁻¹) .
This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal chemistry and catalysis.
Scientific Research Applications
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
The following table compares key structural, synthetic, and functional attributes of 2-methyl-1-(pyridin-2-yl)piperazine hydrochloride with analogous compounds:
Structural and Functional Insights
- Pyridin-2-yl moieties enhance interactions with aromatic residues in receptors (e.g., Tyr177 and Tyr183 in TAAR1), as seen in docking studies . Chloro and methoxy groups in 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride improve antimicrobial activity by enabling hydrogen bonding and π-π stacking .
- Synthetic Considerations: Direct synthesis of amidino-piperazines from 1-(pyridin-2-yl)piperazine hydrochloride often fails, necessitating alternative routes (e.g., S-methylisothiourea treatment) . Piperazine hydrochlorides generally exhibit superior crystallinity and stability compared to free bases, facilitating purification .
- Pharmacological Relevance: Compounds with phenoxyalkyl chains (HBK series) show tunable GPCR affinity, highlighting the role of linker length and substituents in receptor engagement . K-604’s piperazine-thioethyl linker dramatically enhances solubility, underscoring the importance of hydrophilic groups in drug design .
Data from Spectroscopic and Pharmacological Studies
- NMR Shifts : Piperazine hydrochlorides exhibit deshielded protons (δ 3.11–3.59 in $ ^1H $ NMR) compared to free bases (δ 2.74), aiding structural confirmation .
- Antimicrobial Activity : 1-(4-chlorophenyl)-1-propylpiperazine shows exceptional activity against S. aureus (MIC = 8 µg/mL), while methyl-substituted analogs are less potent .
Biological Activity
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methyl group and a pyridine moiety, which enhances its solubility and biological activity. Its molecular formula is C₁₃H₁₈ClN₃, with a molar mass of approximately 213.71 g/mol. The hydrochloride form increases its aqueous solubility, making it suitable for pharmaceutical applications.
Antidepressant Potential
Research indicates that compounds similar to this compound exhibit antidepressant properties. The structural characteristics, particularly the piperazine and pyridine moieties, are believed to interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways.
Interaction Studies
Studies have focused on the binding affinity of this compound with various receptors. For instance, it has been shown to interact with serotonin receptors, which are crucial in mood regulation. Understanding these interactions is vital for elucidating the pharmacological profile of the compound .
The mechanism of action involves modulation of neurotransmitter systems. The piperazine ring can act as a scaffold for binding to various receptors, while the methyl substitution may influence the binding affinity and selectivity for specific targets .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their notable properties:
| Compound Name | CAS Number | Similarity Index | Notable Properties |
|---|---|---|---|
| 1-(Pyridin-3-yl)piperazine hydrochloride | 1010133-97-7 | 0.79 | Potential antipsychotic activity |
| 1-(Pyridin-4-yl)piperazine | 1008-91-9 | 0.89 | Antidepressant properties |
| 3-(4-Methylpiperazin-1-yl)aniline | 148546-99-0 | 0.72 | Investigated for cancer treatment |
| 5-(4-Methylpiperazin-1-yl)pyridin-2-amines | 571189-49-6 | 0.71 | Neuroprotective effects |
The unique methyl substitution at the second position on the pyridine ring may enhance specific interactions with biological targets compared to these similar compounds.
Study on Alzheimer’s Disease
A study evaluated hybrid compounds containing piperazine against Alzheimer's disease targets, showing that derivatives with pyridine substitutions exhibited significant inhibitory activity against acetylcholinesterase (hAChE) enzymes. While this study did not directly focus on this compound, it underscores the relevance of piperazine-containing compounds in neuropharmacology .
Antioxidant Activity Assessment
In vitro studies using DPPH radical scavenging assays demonstrated that piperazine derivatives could exhibit antioxidant properties. This suggests potential therapeutic applications beyond mood disorders, including neuroprotection through oxidative stress modulation .
Q & A
Q. What strategies mitigate electrostatic interactions during crystallization?
- Methodology : Optimize solvent polarity (e.g., methanol/water mixtures) and use counterions (e.g., chloride) to stabilize crystal lattice. Slow evaporation at controlled temperatures enhances crystal quality for diffraction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
